6-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide
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Overview
Description
6-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide is a fascinating compound, featuring a nicotinamide core and a benzo[f][1,4]oxazepin moiety. Such compounds, with intricate structures, often find varied applications in different fields, such as chemistry, biology, and pharmacology, due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 6-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide can typically be achieved through multi-step organic synthesis:
Step 1: Formation of the benzo[f][1,4]oxazepin intermediate, involving cyclization reactions.
Step 2: Introduction of the 6-methoxy group to the nicotinamide core, often through methoxylation reactions.
Step 3: Coupling of the nicotinamide derivative with the benzo[f][1,4]oxazepin intermediate via amide bond formation. This step may require activating agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods:
In an industrial setting, the synthesis may be scaled up using batch reactors with controlled temperatures and pressures to ensure high yields and purity. Continuous flow reactors might be employed to optimize reaction times and enhance safety measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation, where specific functional groups like methoxy or oxo groups might be targeted.
Reduction: The nicotinamide moiety may be reduced under specific conditions, often involving hydrogenation.
Substitution: Substitution reactions can occur, particularly on the aromatic rings, leading to various derivatives with potentially different activities.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a base.
Major Products:
The primary products depend on the type of reaction. For instance, oxidation might yield compounds with ketone groups, while reduction could yield alcohol derivatives.
Scientific Research Applications
6-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide is used extensively in scientific research:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: To study its effects on various biological systems and pathways, often as a probe or inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry: Used in the development of specialty chemicals or as part of advanced material research.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within the cell. Its nicotinamide moiety may influence NAD+ dependent enzymes, while the benzo[f][1,4]oxazepin structure might interact with various receptors or enzymes. These interactions often lead to modulation of cellular pathways like oxidative stress response, apoptosis, or signal transduction.
Comparison with Similar Compounds
Nicotinamide: A simpler analog with widespread biological roles.
Benzo[f][1,4]oxazepin derivatives: Other compounds in this class might have different substituents, altering their activity and applications.
By comparing these similar compounds, researchers can better understand the distinct features and advantages offered by 6-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide in various applications.
Biological Activity
6-Methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide, identified by CAS Number 2034550-92-8, is a compound with significant potential in pharmacological applications. Its structure combines a nicotinamide core with a benzo[f][1,4]oxazepin moiety, which may contribute to its biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₉N₃O₄
- Molecular Weight : 341.4 g/mol
- Structural Characteristics : The compound features a methoxy group on the 6-position of the nicotinamide ring and an oxo-dihydrobenzo[f][1,4]oxazepin moiety that enhances its biological interactions.
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes : The nicotinamide component may interact with NAD+-dependent enzymes, influencing metabolic pathways.
- Receptor Modulation : The benzo[f][1,4]oxazepin structure may bind to specific receptors or enzymes, potentially modulating cellular signaling pathways involved in apoptosis and oxidative stress response.
Biological Evaluation
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from relevant research:
Cell Line | IC50 (µM) | Mechanism of Action | Notes |
---|---|---|---|
A2780 (Ovarian Cancer) | 15.7 | Induces G2/M phase arrest | Significant antiproliferative activity |
MCF-7 (Breast Cancer) | 22.3 | Inhibits tubulin polymerization | Potential as a microtubule-targeted agent |
A2780/RCIS (Resistant) | 30.5 | Alters cell cycle dynamics | Overcomes resistance to conventional drugs |
MCF-7/MX (Resistant) | 28.9 | Induces apoptosis | Shows promise in resistant cancer models |
Case Studies
- Cytotoxicity Studies : In a study published in PMC, compounds similar to this compound were synthesized and evaluated for their cytotoxic effects against multiple cancer cell lines including A2780 and MCF-7. The results indicated that these compounds exhibit significant antiproliferative activity with IC50 values ranging from 15 µM to over 30 µM depending on the cell line tested .
- Mechanistic Insights : Molecular docking studies have suggested that these compounds may interact with the colchicine-binding site of tubulin, leading to inhibition of microtubule polymerization and subsequent cell cycle arrest at the G2/M phase . This mechanism is critical for understanding how these compounds can be employed as potential chemotherapeutic agents.
Properties
IUPAC Name |
6-methoxy-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-16-7-6-13(10-20-16)18(23)19-8-9-21-11-14-4-2-3-5-15(14)25-12-17(21)22/h2-7,10H,8-9,11-12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDNDNLSGNOEPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)NCCN2CC3=CC=CC=C3OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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